アクロレイン

説明

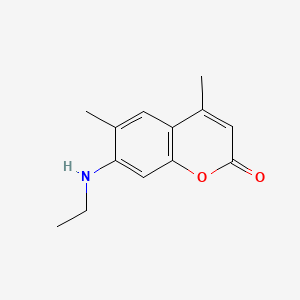

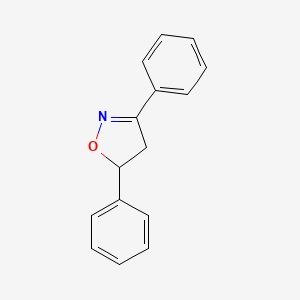

3-(2-Furanyl)-2-phenyl-2-propenal is a member of phenylacetaldehydes.

科学的研究の応用

食品業界における香料

2-フェニル-3-(2-フリル)プロプ-2-エナール: は、Flavor and Extract Manufacturers Association (FEMA) によって認識されており、Joint FAO/WHO Expert Committee on Food Additives (JECFA) によって評価されています . 暖かくスパイシーな香りのため、香料として使用されます。様々な食品製品に使用することで、その風味を向上させることができるフルーティーな風味プロファイルを与えます。

治療薬研究

最近の研究では、2-フェニル-3-(2-フリル)プロプ-2-エナールを含むフランカルコン類似体の潜在的な治療特性を研究しています . これらの化合物は、細菌酵素に対する阻害の可能性について評価されており、新しい抗菌薬の開発における応用が示唆されています。

食品の安全性と品質評価

2-フェニル-3-(2-フリル)プロプ-2-エナールを含む食品添加物の安全性と品質は、厳格な評価の対象となっています。 研究には、フラン環置換基の代謝と反応性、およびそれらの高分子への結合を研究することが含まれ、これは食品製品の安全性を確保するために不可欠です .

作用機序

Target of Action

Spicy acrolein, also known as 2-Phenyl-3-(2-furyl)prop-2-enal or 3-(2-FURYL)-2-PHENYLPROPENAL, is a highly reactive compound. Its primary targets are proteins and other macromolecules of cells . It is known to bind to and deplete cellular nucleophiles such as glutathione .

Mode of Action

Spicy acrolein interacts with its targets primarily through its chemical reactivity. It binds to proteins and other macromolecules of cells lining the respiratory tract . This binding can lead to cellular oxidative stress, including the compromise of the important antioxidant glutathione . It can also inhibit the activation of transcription factors nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) .

Biochemical Pathways

Spicy acrolein affects several biochemical pathways. It is involved in the induction of oxidative stress, mitochondrial dysfunction, and inflammatory reactions . The compound’s action can lead to the formation of more acrolein adducts .

Pharmacokinetics

It is known that acrolein is a metabolic product of certain substances and can be formed during various chemical processes .

Result of Action

The molecular and cellular effects of Spicy acrolein’s action are significant. It can cause oxidative stress, mitochondrial dysfunction, and inflammatory reactions . These effects can lead to alterations in gene expression or transcription factor activation that affect proliferation and overall cell well-being .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Spicy acrolein. For instance, it is found in all types of smoke, in the exhaust from internal combustion engines, and in the vapors of overheated cooking oil . In food processing, the presence of certain polyphenols can synergistically remove the toxic acrolein .

特性

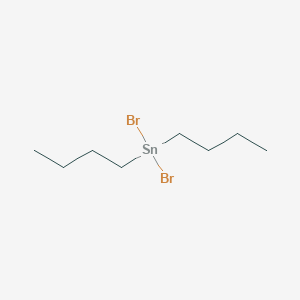

IUPAC Name |

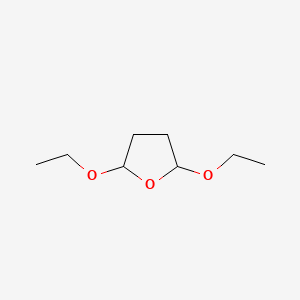

3-(furan-2-yl)-2-phenylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPESOGFYFXAURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57568-60-2 | |

| Record name | 2-Phenyl-3-(2-furyl)prop-2-enal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)